Check Availability & Pricing

# Capmatinib Dihydrochloride Drug-Drug Interaction Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Capmatinib dihydrochloride |           |
| Cat. No.:            | B3026971                   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interactions (DDIs) with **capmatinib dihydrochloride**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary metabolic pathways of capmatinib and the key enzymes involved?

A1: Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[1][2][3] The metabolism of capmatinib involves several reactions, including lactam formation, hydroxylation, and N-dealkylation. The most abundant metabolite, M16, is formed through lactam formation catalyzed by AO.[1]

Q2: What is the expected impact of co-administering a strong CYP3A inhibitor with capmatinib?

A2: Co-administration of a strong CYP3A inhibitor, such as itraconazole, is expected to increase the plasma exposure of capmatinib. Clinical studies have shown that itraconazole increases the Area Under the Curve (AUC) of capmatinib, which may lead to an increased incidence and severity of adverse reactions.[4] Therefore, close monitoring for adverse reactions is recommended when capmatinib is co-administered with strong CYP3A inhibitors.

## Troubleshooting & Optimization





Q3: What is the effect of a strong CYP3A inducer on capmatinib pharmacokinetics?

A3: Co-administration of a strong CYP3A inducer, such as rifampicin, can significantly decrease the plasma concentration of capmatinib. This reduction in exposure may lead to decreased anti-tumor activity of capmatinib. Therefore, concomitant use of capmatinib with strong or moderate CYP3A inducers should be avoided.[4]

Q4: Does capmatinib have an inhibitory effect on any major drug-metabolizing enzymes?

A4: Yes, capmatinib is a moderate inhibitor of CYP1A2.[5][6][7] Co-administration of capmatinib with a CYP1A2 substrate, such as caffeine, has been shown to significantly increase the substrate's AUC.[5][6][7] Therefore, caution is advised and a dose reduction of the co-administered CYP1A2 substrate may be necessary.

Q5: Is capmatinib an inhibitor of any important drug transporters?

A5: Yes, in vitro studies have shown that capmatinib inhibits P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] Clinical studies have confirmed these findings, showing that co-administration of capmatinib increases the plasma concentrations of digoxin (a P-gp substrate) and rosuvastatin (a BCRP substrate).[8][9]

Q6: How do acid-reducing agents affect the absorption of capmatinib?

A6: The impact of acid-reducing agents on capmatinib absorption is not fully elucidated. While some information suggests that clinically significant interactions with antacids are not expected, specific studies with a broad range of these agents are limited.[10] Researchers should carefully consider the potential for altered solubility and absorption of capmatinib in the presence of drugs that increase gastric pH.

Q7: What is the effect of food on the pharmacokinetics of capmatinib?

A7: The presence of food can affect the absorption of capmatinib. A high-fat meal has been shown to increase the AUC of capmatinib by 46% with no significant change in the maximum concentration (Cmax).[2][3] However, a low-fat meal did not have a clinically meaningful effect on capmatinib exposure.[2] The time to reach Cmax (Tmax) is also delayed in the presence of a high-fat meal.[11][12]



# **Troubleshooting Guide**

Problem: Inconsistent results in in vitro CYP inhibition assays with capmatinib.

Possible Causes & Solutions:

- Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve capmatinib is low (typically <0.5%) in the incubation mixture, as higher concentrations can inhibit CYP enzymes.
- Incubation Time: For assessing time-dependent inhibition, ensure a pre-incubation of capmatinib with human liver microsomes in the presence of NADPH for an adequate duration (e.g., 30 minutes) before adding the probe substrate.
- Protein Concentration: Use a low microsomal protein concentration to minimize non-specific binding of capmatinib.
- Probe Substrate Concentration: Use a probe substrate concentration at or near its Km value to ensure the assay is sensitive to competitive inhibition.

Problem: High variability in pharmacokinetic data from animal studies involving capmatinib coadministered with other drugs.

Possible Causes & Solutions:

- Food Effects: Standardize the feeding schedule of the animals (fasted or fed state) as food can affect the absorption of capmatinib.
- Gastric pH: Be aware that certain co-administered drugs could alter gastric pH, potentially
  affecting capmatinib's solubility and absorption. Consider monitoring gastric pH if
  unexplained variability is observed.
- Transporter Interactions: If the co-administered drug is a known substrate or inhibitor of P-gp
  or BCRP, consider that this could be a source of variability in capmatinib's disposition.

## **Data Presentation**

Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics



| Co-<br>administered<br>Drug | Drug Class                | Effect on<br>Capmatinib<br>AUC | Effect on<br>Capmatinib<br>Cmax | Recommendati<br>on                        |
|-----------------------------|---------------------------|--------------------------------|---------------------------------|-------------------------------------------|
| Itraconazole                | Strong CYP3A<br>Inhibitor | Increased                      | No significant<br>change        | Monitor for capmatinib adverse reactions. |
| Rifampicin                  | Strong CYP3A<br>Inducer   | Decreased                      | Decreased                       | Avoid co-<br>administration.              |

Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics



| Co-<br>administered<br>Drug | Substrate of | Effect on<br>Substrate AUC    | Effect on<br>Substrate<br>Cmax | Recommendati<br>on                                                                 |
|-----------------------------|--------------|-------------------------------|--------------------------------|------------------------------------------------------------------------------------|
| Caffeine                    | CYP1A2       | Increased by<br>134%          | No significant<br>change       | Use with caution; consider dose reduction of the CYP1A2 substrate.[5][6][7]        |
| Midazolam                   | СҮРЗА        | No clinically relevant change | Increased by 22%               | No dose<br>adjustment<br>needed.[5][6][7]                                          |
| Digoxin                     | P-gp         | Increased by<br>47%           | Increased by<br>74%            | Monitor for digoxin toxicity and consider dose reduction.                          |
| Rosuvastatin                | BCRP         | Increased by<br>108%          | Increased by<br>108%           | Monitor for rosuvastatin-related adverse events and consider dose reduction.[8][9] |

# **Experimental Protocols**

1. In Vitro CYP1A2 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for evaluating the inhibitory potential of capmatinib on CYP1A2 activity using human liver microsomes.

- Materials:
  - o Capmatinib dihydrochloride
  - Human Liver Microsomes (HLM)



- CYP1A2 probe substrate (e.g., Phenacetin)
- NADPH regenerating system
- Control inhibitor (e.g., Fluvoxamine)
- Acetonitrile for quenching the reaction
- LC-MS/MS for analysis
- Procedure:
  - Prepare a stock solution of capmatinib in a suitable solvent (e.g., DMSO).
  - In a 96-well plate, add HLM, phosphate buffer, and varying concentrations of capmatinib or control inhibitor.
  - Pre-incubate the plate at 37°C for 10 minutes.
  - Initiate the reaction by adding the CYP1A2 probe substrate and the NADPH regenerating system.
  - Incubate at 37°C for a specific time (e.g., 15 minutes).
  - Stop the reaction by adding cold acetonitrile.
  - Centrifuge the plate to pellet the protein.
  - Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
  - Calculate the percent inhibition at each capmatinib concentration and determine the IC50 value.
- 2. In Vitro P-gp and BCRP Inhibition Transwell Assay (Representative Protocol)

This protocol provides a representative method for assessing the inhibitory effect of capmatinib on P-gp and BCRP transporters using a transwell system with polarized cell monolayers (e.g., Caco-2 or MDCKII cells overexpressing the transporter).



#### Materials:

#### Capmatinib dihydrochloride

- Polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1/BCRP) cultured on transwell inserts
- Probe substrates for P-gp (e.g., Digoxin) and BCRP (e.g., Rosuvastatin)
- Control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)
- Hank's Balanced Salt Solution (HBSS)
- LC-MS/MS for analysis

#### Procedure:

- Wash the cell monolayers with pre-warmed HBSS.
- Add HBSS containing the probe substrate and varying concentrations of capmatinib or control inhibitor to the donor compartment (apical or basolateral).
- Add HBSS to the receiver compartment.
- Incubate the transwell plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both donor and receiver compartments.
- Analyze the concentration of the probe substrate in the samples using a validated LC-MS/MS method.
- Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and the efflux ratio (ER).
- Determine the inhibitory effect of capmatinib by comparing the ER in the presence and absence of the inhibitor and calculate the IC50 value.



## **Visualizations**



Click to download full resolution via product page

#### Capmatinib Metabolism Pathway





Click to download full resolution via product page

#### **Drug-Drug Interaction Study Workflow**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Capmatinib | C23H17FN6O | CID 25145656 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tabrecta (capmatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of capmatinib on the pharmacokinetics of substrates of CYP3A (midazolam) and CYP1A2 (caffeine) in patients with MET-dysregulated solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin administered as a 2-drug cocktail in patients with MET-dysregulated advanced solid tumours: A phase I, multicentre, open-label, single-sequence drug—drug interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin administered as a 2-drug cocktail in patients with MET-dysregulated advanced solid tumours: A phase I, multicentre, open-label, single-sequence drug-drug interaction study [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancerdruginteractions.org]



- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review Bi Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Capmatinib Dihydrochloride Drug-Drug Interaction Research: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026971#capmatinib-dihydrochloride-drug-drug-interaction-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com